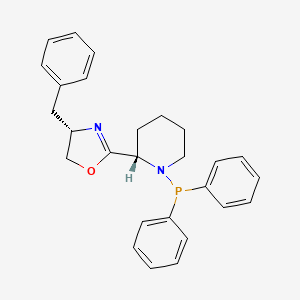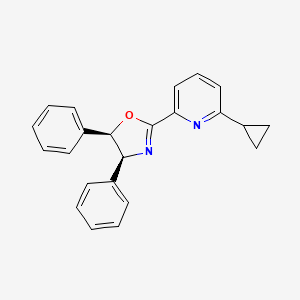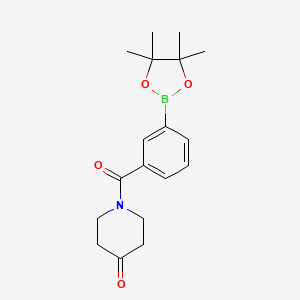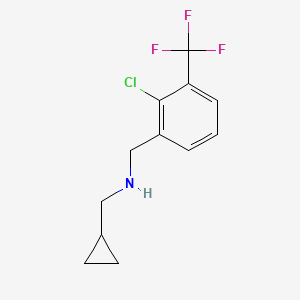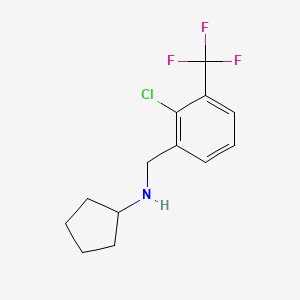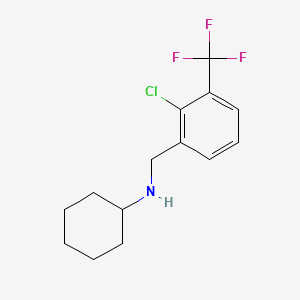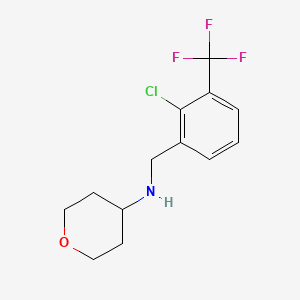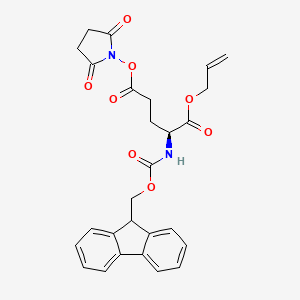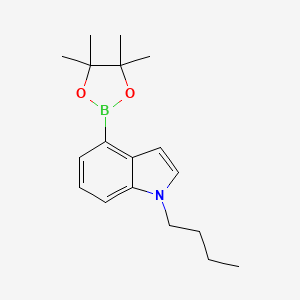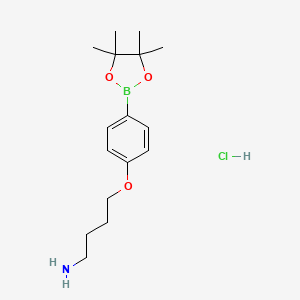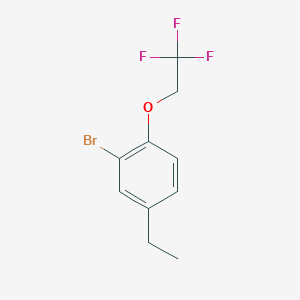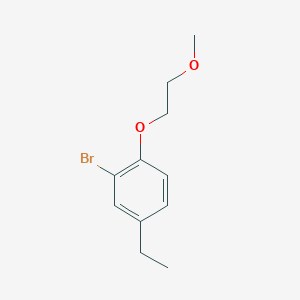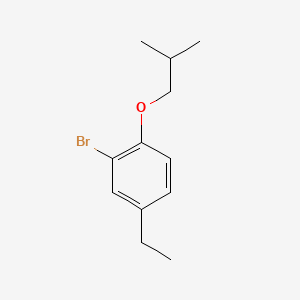![molecular formula C12H12INO B8231848 3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone](/img/structure/B8231848.png)
3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen. The presence of the 4-iodophenyl group adds to its uniqueness and potential reactivity. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in drug design.
Preparation Methods
The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone can be achieved through several synthetic routes. One common method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. The major diastereoisomers can be easily isolated by chromatography on silica gel. This method is practical for gram-scale production and offers a straightforward approach to synthesizing the compound.
Chemical Reactions Analysis
3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the 4-iodophenyl group, which can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include palladium catalysts, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclopropanation can lead to the formation of highly substituted aza[3.1.0]bicycles .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antitumor agent. A series of heterocyclic compounds containing the 3-azabicyclo[3.1.0]hexane framework have shown significant antiproliferative activity against various cancer cell lines . In medicine, derivatives of this compound are being explored for their potential use as antiviral agents, protease inhibitors, and reuptake inhibitors of neurotransmitters .
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit monoacylglycerol lipase and MAP3K12 kinase, which are involved in neurological and neurodegenerative diseases . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone can be compared with other similar compounds, such as 3-azabicyclo[3.1.0]hexane derivatives. These compounds share a similar bicyclic structure but differ in their substituents. For example, compounds like bicifadine and centanafadine are 1-aryl-substituted 3-azabicyclo[3.1.0]hexanes that act as reuptake inhibitors of serotonin, noradrenaline, and dopamine . The presence of the 4-iodophenyl group in this compound adds to its uniqueness and potential for diverse biological activities.
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO/c13-11-3-1-8(2-4-11)12(15)14-6-9-5-10(9)7-14/h1-4,9-10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSQVCIEHKPAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

